4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

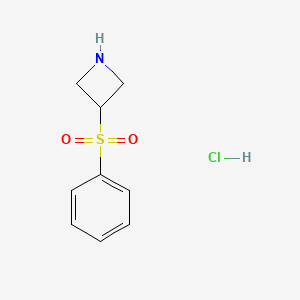

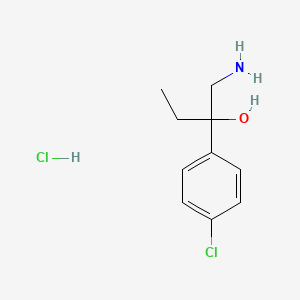

“4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid” is a chemical compound with the molecular formula C10H7BrO3 . It is a derivative of benzofuran, a heterocyclic compound with a fused benzene and furan ring .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid” consists of a benzofuran ring substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 7-position .

科学的研究の応用

Anticancer Activity

Benzofuran derivatives have been shown to possess significant anticancer properties. For instance, certain substituted benzofurans exhibit dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The presence of a bromine atom in the 4-position of benzofuran, as in “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid”, may enhance these anticancer activities due to the bioactivity associated with halogen substitutions .

Antimicrobial Properties

The substitution of halogens at the 4-position of benzofuran compounds has been associated with good antimicrobial activity . Therefore, “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid” could potentially be explored for its antimicrobial properties against various pathogens.

Anti-Hepatitis C Virus Activity

Benzofuran compounds have been identified with anti-hepatitis C virus activity and are considered promising therapeutic agents for hepatitis C disease . The specific structure of “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid” might contribute to such antiviral capabilities.

Drug Synthesis and Development

Benzofuran is a core scaffold in the development of novel drugs due to its diverse biological activities. The compound could serve as a key intermediate in synthesizing new therapeutic agents with targeted therapy potential and minimal side effects .

Natural Product Synthesis

Benzofuran derivatives are important components of natural products with potential biological activities. Research on natural products containing benzofuran rings has increased, focusing on isolating, characterizing, and screening for biological activities . “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid” could be utilized in synthesizing complex natural product structures.

Chemical Synthesis Research

The structural complexity and bioactivity relationship of benzofuran derivatives make them an interesting subject for chemical synthesis research. The compound could be used in studies exploring the synthesis of benzofuran derivatives and understanding their structure-activity relationships .

作用機序

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that these compounds may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran compounds have been found to inhibit the growth of cancer cells

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that they affect multiple pathways . For example, their anti-tumor activity suggests that they may interfere with pathways involved in cell growth and division. Their antibacterial and antiviral activities suggest that they may also interfere with pathways involved in microbial growth and replication.

Result of Action

Benzofuran compounds have been shown to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that these compounds may induce cell death or inhibit cell proliferation, potentially through interactions with key proteins or enzymes involved in these processes.

Safety and Hazards

将来の方向性

Benzofuran derivatives, including “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid”, are an area of active research due to their potential therapeutic applications . Future research may focus on further elucidating the biological activity of these compounds and developing more potent and selective derivatives.

特性

IUPAC Name |

4-bromo-2-methyl-1-benzofuran-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-5-4-7-8(11)3-2-6(10(12)13)9(7)14-5/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSSAROQVAPOJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2O1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride](/img/structure/B1379255.png)

methanone hydrobromide](/img/structure/B1379261.png)

![2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379263.png)

methanone hydrobromide](/img/structure/B1379264.png)